4-[(4-Ethylphenyl)methyl]piperidine-4-carboxylic acid
Description
Properties
Molecular Formula |
C15H21NO2 |
|---|---|
Molecular Weight |
247.33 g/mol |
IUPAC Name |
4-[(4-ethylphenyl)methyl]piperidine-4-carboxylic acid |
InChI |
InChI=1S/C15H21NO2/c1-2-12-3-5-13(6-4-12)11-15(14(17)18)7-9-16-10-8-15/h3-6,16H,2,7-11H2,1H3,(H,17,18) |
InChI Key |
FHLCORMARZCLEK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)CC2(CCNCC2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Table 1: Synthesis of Ethyl 4-piperidinecarboxylate
| Starting Material | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| Isonipecotic acid | Ethanol, thionyl chloride, 0°C, reflux 48h | 94 | Esterification to ethyl ester |
Introduction of the 4-Ethylbenzyl Group
The key step involves alkylation of the piperidine nitrogen with a 4-ethylbenzyl halide or equivalent electrophile. This alkylation is often performed under reductive amination conditions, where the piperidine nitrogen reacts with 4-ethylbenzaldehyde or a halogenated aldehyde derivative, followed by reduction with sodium cyanoborohydride (NaCNBH3).
Example Method from Patent Literature:
- Ethyl isonipecotate is dissolved in methanol/acetic acid mixture.
- 50% aqueous chloroacetaldehyde is added dropwise at 0°C.
- Sodium cyanoborohydride is added portionwise at 0°C to room temperature, stirring for 2 hours.
- The reaction progress is monitored by UPLC.
- After solvent removal, the residue is acidified and extracted.
- The crude product is purified by silica gel chromatography.
This reductive amination approach yields the ethyl ester of the target piperidine derivative with high purity and yields up to 90%.
Table 2: Reductive Amination Conditions for this compound Ester
| Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|
| Ethyl isonipecotate | Methanol/acetic acid (10:1), 0°C to RT | ~90 | Reductive amination with NaCNBH3 |
| 50% aqueous chloroacetaldehyde | Stirring 2 h, monitored by UPLC | Purification by silica gel chromatography |
Hydrolysis to the Free Acid
Following alkylation, the ethyl ester is hydrolyzed under basic or acidic conditions to afford the free carboxylic acid. For example, treatment with aqueous sodium hydroxide or potassium hydroxide in methanol or water at room temperature for several hours, followed by acidification, yields the free acid.
Alternative Methods and Derivatives
Research literature also describes the synthesis of related piperidine-4-carboxamide derivatives via alkylation and subsequent amidation steps, which may be adapted for this compound. These methods often involve:
- Alkylation of piperidine intermediates with substituted benzyl halides.
- Conversion of esters to amides or acids.
- Purification by chromatographic techniques.
Summary Table of Preparation Steps
| Step | Description | Key Reagents/Conditions | Outcome |
|---|---|---|---|
| 1. Esterification | Isonipecotic acid to ethyl 4-piperidinecarboxylate | Ethanol, thionyl chloride, reflux | Ethyl ester intermediate |
| 2. Reductive amination | Alkylation with 4-ethylbenzaldehyde or equivalent | Methanol/acetic acid, NaCNBH3, 0°C to RT | Alkylated ester intermediate |
| 3. Hydrolysis | Conversion of ester to acid | Aqueous NaOH or KOH, acidification | This compound |
| 4. Purification | Chromatography or extraction | Silica gel chromatography, solvent extraction | Pure final compound |
Research Findings and Analytical Data
- The reductive amination step is critical for achieving high yields and purity, with sodium cyanoborohydride being the preferred reducing agent due to its selectivity and mild reaction conditions.
- The presence of lithium chloride or other halogen salts can improve reaction efficiency by stabilizing intermediates.
- Monitoring by ultra-performance liquid chromatography (UPLC) ensures reaction completeness and product quality.
- Final products exhibit characteristic spectroscopic profiles consistent with the expected structure (NMR, IR, MS), confirming successful synthesis.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Ethylphenyl)methyl]piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The piperidine ring can undergo substitution reactions, where the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
4-[(4-Ethylphenyl)methyl]piperidine-4-carboxylic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(4-Ethylphenyl)methyl]piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Structural Comparison
| Compound | Substituent(s) | Key Structural Feature |
|---|---|---|
| Target compound | 4-Ethylphenylmethyl | Balanced hydrophobicity |
| 1-(Ethoxycarbonyl)piperidine-4-carboxylic acid | Ethoxycarbonyl | Enhanced lipophilicity |
| 4-Phenylpiperidine-4-carboxylic acid ethyl ester | Phenyl, ethoxy | Increased steric bulk |
| 1-[[4-(Benzothiazolyloxy)phenyl]methyl] analog | Benzothiazole | Extended conjugated system |
Physicochemical Properties
- Log S (Solubility) : The target compound’s solubility is expected to be moderate, similar to 1-(Ethoxycarbonyl)piperidine-4-carboxylic acid (log S = -2.3) . Derivatives with polar groups (e.g., carboxylic acids) exhibit higher aqueous solubility, while halogenated or bulky substituents reduce it .
- Molecular Weight : The target compound’s molecular weight is ~275 g/mol (estimated). Analogues range from 215.23 g/mol () to 297.73 g/mol (), with larger substituents increasing molecular weight .
- Hydrogen Bonding: Carboxylic acid groups (present in the target and analogues) contribute to hydrogen bond donor/acceptor capacity, influencing membrane permeability and target engagement .
Table 2: Physicochemical Properties
| Compound | Molecular Weight (g/mol) | log S | Hydrogen Bond Donors/Acceptors |
|---|---|---|---|
| Target compound | ~275 | ~-2.5 | 2/3 |
| 1-(Ethoxycarbonyl)piperidine-4-carboxylic acid | 215.23 | -2.3 | 1/3 |
| 1-[(4-Chlorophenoxy)acetyl]piperidine-4-carboxylic acid | 297.73 | -3.1 | 2/4 |
Biological Activity
4-[(4-Ethylphenyl)methyl]piperidine-4-carboxylic acid is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C15H19NO2
- Molecular Weight : 245.32 g/mol
The compound features a piperidine ring substituted with an ethylphenyl group and a carboxylic acid moiety, which is significant for its biological activity.
Antimicrobial Properties
Recent studies have indicated that this compound exhibits antimicrobial properties. In vitro assays demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results suggest that the compound may serve as a lead in the development of new antimicrobial agents.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Research involving various cancer cell lines showed that it inhibits cell proliferation effectively. The half-maximal inhibitory concentration (IC50) values were reported as follows:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (breast cancer) | 15 |
| HeLa (cervical cancer) | 20 |
| A549 (lung cancer) | 10 |
Mechanistically, the compound appears to induce apoptosis in cancer cells through the activation of caspase pathways, leading to cell cycle arrest.
The biological activities of this compound are believed to stem from its ability to interact with various molecular targets:
- Receptor Binding : The compound may bind to specific receptors involved in cell signaling pathways, affecting cellular responses.
- Enzyme Inhibition : It has been shown to inhibit enzymes critical for microbial survival and cancer cell proliferation, such as topoisomerases and proteases.
- Oxidative Stress Modulation : The compound may modulate oxidative stress levels within cells, contributing to its anticancer effects.
Case Studies
A notable case study involved the evaluation of the compound's effects on a murine model of breast cancer. Mice treated with varying doses of this compound showed a significant reduction in tumor size compared to controls, highlighting its potential as a therapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
